molecular formula C44H51ClN6O6S B1193586 SGC3027N

SGC3027N

Cat. No. B1193586
M. Wt: 827.44
InChI Key: FJBPSCVGHZASPG-LJVHFRCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC3027N is a negative control for SGC3027 (GLXC-12451).

Scientific Research Applications

Intracellular Activation and Mechanistic Insights

SGN-35, an antibody-drug conjugate (ADC), has shown significant activity in clinical trials against Hodgkin lymphoma and anaplastic large cell lymphoma. This ADC contains the potent antimitotic drug monomethylauristatin E (MMAE) and targets CD30+ cancer cells. Research has indicated that MMAE is efficiently released within these cancer cells and can exert cytotoxic activity on nearby cells, providing insights into the pronounced antitumor activities observed with SGN-35 in clinical settings (Okeley et al., 2010).

Role in Nuclear Receptor Transactivation

The roles of different histone acetyltransferases (HATs) in gene activation have been explored, particularly in the context of nuclear receptor transactivation. GCN5 and PCAF (GCN5/PCAF) and CBP and p300 (CBP/p300) are transcription co‐activators that demonstrate substrate and site specificities in cells. Their distinct roles in histone acetylations, particularly CBP/p300‐mediated H3K18/27ac, are crucial for ligand‐induced transcription activation by nuclear receptors (Jin et al., 2011).

Brentuximab Vedotin (SGN-35) in Clinical Use

Brentuximab vedotin (SGN-35) targets the CD30 antigen in Hodgkin lymphoma and anaplastic large cell lymphoma. It combines the cAC10 chimerized IgG1 monoclonal antibody SGN30 with a potent inhibitor of microtubule polymerization, monomethylauristatin E (MMAE). SGN-35's efficacy might be attributed to cytotoxic effects and impacts on the tumor microenvironment, such as the depletion of T regulatory cells that inhibit cytotoxic effector cells (Katz et al., 2011).

Pharmacological Inhibition and Cellular Stress Response

SGC3027, a cell permeable prodrug, is converted into SGC8158, a potent PRMT7 inhibitor. This inhibition links to drastically reduced levels of arginine monomethylation of HSP70 family members and other stress-associated proteins, playing a significant role in cellular stress response (Szewczyk et al., 2018).

Impact of the Structural Genomics Consortium (SGC)

The SGC focuses on generating human protein structures and placing them in the public domain, providing a shared knowledge resource for drug discovery. This approach differs significantly from traditional knowledge production in the pharmaceutical sector, highlighting the potential of open science models in health research and innovation (Jones & Chataway, 2021).

properties

Product Name

SGC3027N

Molecular Formula

C44H51ClN6O6S

Molecular Weight

827.44

IUPAC Name

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI Key

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SGC-3027N;  SGC 3027N;  SGC3027N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.